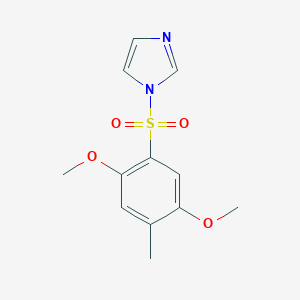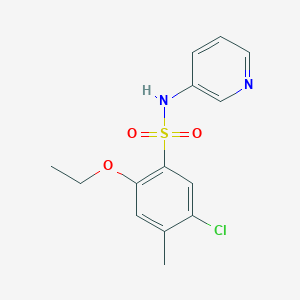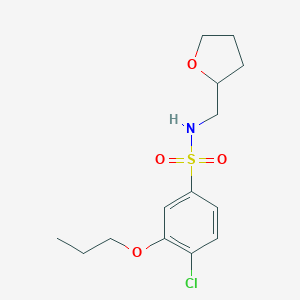
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide, also known as CPBS, is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent. This compound has been synthesized through various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions for study.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the proliferation of cancer cells in vitro, as well as reduce the production of inflammatory cytokines. Additionally, this compound has been shown to reduce the expression of certain adhesion molecules involved in the migration of leukocytes to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potential as an antitumor agent and as a treatment for inflammatory diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide. One direction is to further investigate its potential as an antitumor agent, particularly in vivo. Additionally, further studies could be conducted to better understand the mechanism of action and identify potential targets for drug development. Finally, this compound could be studied in combination with other therapeutic agents to determine if it has synergistic effects.
Méthodes De Synthèse
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzenesulfonamide with oxirane and propylamine. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been studied for its potential use as a therapeutic agent in various scientific research studies. It has been shown to have potential as an antitumor agent, as it inhibits the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h5-6,9,11,16H,2-4,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKUFMFSFVFBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B345856.png)
![Ethyl 4-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345859.png)
![4-Chloro-1-ethoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B345860.png)


amine](/img/structure/B345868.png)
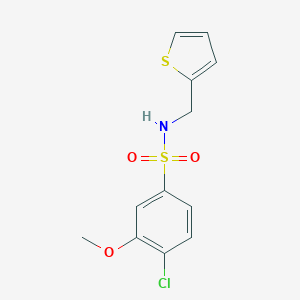
amine](/img/structure/B345872.png)
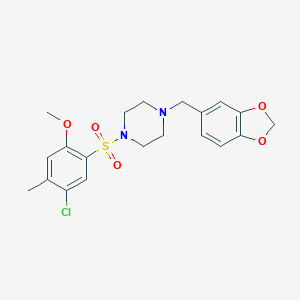
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B345875.png)
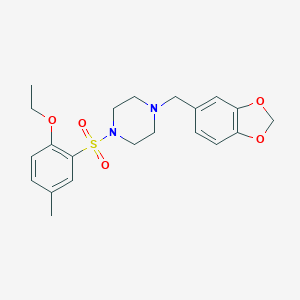
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345878.png)
